4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Description
Overview of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile is a complex organic molecule that belongs to the benzoxazine class of heterocyclic compounds. The compound is formally identified by the Chemical Abstracts Service registry number 1159978-65-0 and is cataloged in the PubChem database under the identifier 124203387. The molecular structure incorporates a 2,3-dihydro-1,4-benzoxazin-3-one core framework that is substituted with a methyl group at the 2-position and a nitro group at the 6-position, with an additional benzonitrile substituent attached through a methylene bridge at the 4-position of the benzoxazine nitrogen atom.
The molecular formula of this compound is C17H13N3O4, corresponding to a molecular weight of 323.30 grams per mole. The structural complexity of this molecule arises from the integration of multiple functional groups, including the benzoxazinone heterocycle, the aromatic nitro substituent, and the benzonitrile moiety, each contributing distinct electronic and steric properties to the overall molecular architecture. The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile, which systematically describes the substitution pattern and connectivity of the various structural elements.
The Simplified Molecular Input Line Entry System representation of the compound is CC1C(=O)N(C2=C(O1)C=CC(=C2)N+[O-])CC3=CC=C(C=C3)C#N, which provides a linear notation for the three-dimensional molecular structure. This representation facilitates computational analysis and database searches while encoding the complete connectivity information of the molecule. The compound exhibits characteristic spectroscopic properties that reflect its heterocyclic nature and the presence of multiple chromophores within its structure.
Table 1: Fundamental Properties of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile
Historical context and discovery
The historical development of benzoxazine chemistry traces back to the early investigations of heterocyclic compounds in the twentieth century, with the recognition of these structures as privileged scaffolds in organic synthesis and materials science emerging over subsequent decades. The specific compound 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile was first documented in chemical databases in 2017, representing a relatively recent addition to the benzoxazine compound library. The creation date of March 3, 2017, in the PubChem database suggests that this particular structural variant was synthesized and characterized as part of contemporary research efforts focused on expanding the chemical space of benzoxazine derivatives.
The broader context of benzoxazine research has been driven by the recognition of these heterocyclic systems as important structural motifs in natural products, pharmaceuticals, and functional materials. Benzoxazinones, the parent class to which this compound belongs, have been identified as exhibiting a broad spectrum of biological properties, including anticancer, antibacterial, antiviral, antifungal, antimalarial, anti-Alzheimer, antiphlogistic, antidiabetic, antioxidant, antiobesity, human leucocyte elastase inhibition, and serine protease inhibition activities. These diverse biological activities have motivated synthetic chemists to develop novel methodologies for accessing structurally diverse benzoxazine derivatives.
The discovery and development of efficient synthetic procedures to access fused nitrogen-oxygen heterocyclic skeletons has been a pivotal research topic in organic synthesis for several years. The importance of benzoxazin-4-ones as privileged candidates for nitrogen-oxygen heterocyclic molecules is evidenced by their frequent occurrence in natural products, agrochemicals, and materials science applications. The systematic exploration of benzoxazine chemistry has led to significant methodological advances, including the development of annulation reactions, regioselective transformations, and carbon-hydrogen activation strategies for the construction of these heterocyclic frameworks.
Research activity in the field of benzoxazine-4-ones has shown consistent growth, with Scopus search results indicating active research interest across multiple scientific disciplines. The research on benzoxazine-4-ones spans chemistry (30.7%), biochemistry (19.0%), pharmacology (16.7%), and other multidisciplinary branches, reflecting the broad applicability of these compounds across diverse scientific domains. This interdisciplinary interest has contributed to the continued development of novel benzoxazine derivatives, including the compound under investigation.
Relevance in contemporary materials chemistry
The relevance of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile in contemporary materials chemistry stems from the broader significance of benzoxazine compounds in the development of advanced functional materials. Benzoxazin-4-ones are widely utilized in the preparation of functional polymers, optoelectronic devices, and fluorescence emission materials, demonstrating their versatility as building blocks for materials applications. The incorporation of specific functional groups, such as the nitro and nitrile substituents present in this compound, can significantly influence the electronic properties and processing characteristics of resulting materials.
The presence of the nitro group at the 6-position of the benzoxazine core introduces electron-withdrawing character that can affect the electronic properties of the molecule, potentially influencing its behavior in electronic materials applications. Similarly, the benzonitrile moiety contributes additional electron-withdrawing character while providing opportunities for further functionalization through nucleophilic addition reactions or metal-catalyzed coupling processes. These structural features make the compound particularly interesting for applications in organic electronics, where precise control of electronic properties is essential.
Contemporary research in benzoxazine chemistry has demonstrated that these compounds can serve as excellent native directing groups for ortho-functionalization via carbon-hydrogen activation, which is often a challenging task requiring pre-functionalized substrates. This capability has opened new possibilities for the late-stage functionalization of benzoxazine derivatives, enabling the synthesis of complex molecular architectures through selective bond formation reactions. The directing group properties of benzoxazines have been exploited for ortho-halogenation, acetoxylation, hydroxylation, benzoylation, and other functionalization reactions.
The compound's potential applications extend to the field of agrochemicals, where benzoxazinones are recognized as important plant allelochemicals that exhibit phytotoxic activity in various plants and serve as raw materials for the construction of insecticidal compounds. The specific substitution pattern of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile may offer unique biological activity profiles that could be exploited in the development of novel crop protection agents.
Table 2: Contemporary Applications of Benzoxazine Compounds in Materials Chemistry
Scope and objectives of research
The scope of research involving 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b]oxazin-4-yl)methyl)benzonitrile encompasses multiple scientific objectives that reflect the compound's potential applications across diverse fields of study. Primary research objectives include the comprehensive characterization of the compound's physical and chemical properties, the development of efficient synthetic methodologies for its preparation, and the investigation of its potential applications in materials science and pharmaceutical chemistry. The structural complexity of this molecule provides opportunities for studying structure-activity relationships and exploring novel reactivity patterns associated with the benzoxazine heterocyclic framework.
Synthetic methodology development represents a key area of research focus, particularly given the recent advances in benzoxazine synthesis reported in the literature. The preparation of benzoxazin-4-ones from various starting materials, including functionalized anthranilic acids, benzoic acids, amides, isatoic anhydrides, aryl halides, indoles, and isatins, has been extensively studied. The specific substitution pattern of the target compound requires careful consideration of synthetic strategies that can accommodate the installation of both the nitro group and the benzonitrile substituent while maintaining the integrity of the benzoxazine core structure.
Research objectives also encompass the investigation of the compound's behavior as a directing group for carbon-hydrogen activation reactions, building upon the established utility of benzoxazin-4-ones in this capacity. The presence of the nitro substituent may influence the directing ability of the benzoxazine nitrogen, potentially leading to altered regioselectivity patterns in functionalization reactions. Understanding these effects is important for developing predictive models for the reactivity of substituted benzoxazine derivatives.
Materials chemistry applications represent another significant research objective, particularly in the context of developing novel functional materials with tailored electronic and optical properties. The electron-withdrawing character of both the nitro and nitrile substituents suggests that this compound may exhibit interesting electronic properties that could be exploited in organic electronic devices or as components in polymer systems. Research efforts in this area focus on understanding the relationship between molecular structure and bulk material properties.
Table 3: Research Objectives and Methodological Approaches
| Research Objective | Methodological Approach | Expected Outcomes |
|---|---|---|
| Structural Characterization | Spectroscopic analysis, crystallographic studies | Complete property profile |
| Synthetic Methodology | Multi-step organic synthesis, reaction optimization | Efficient preparation routes |
| Reactivity Studies | Carbon-hydrogen activation, functionalization reactions | Reactivity patterns, selectivity |
| Materials Applications | Polymer incorporation, device fabrication | Performance characteristics |
| Structure-Activity Analysis | Comparative studies, computational modeling | Predictive models |
Properties
IUPAC Name |
4-[(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-17(21)19(10-13-4-2-12(9-18)3-5-13)15-8-14(20(22)23)6-7-16(15)24-11/h2-8,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROOWODIDQGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132759 | |
| Record name | 4-[(2,3-Dihydro-2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159978-65-0 | |
| Record name | 4-[(2,3-Dihydro-2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,3-Dihydro-2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the oxazinone ring, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and antitumor properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and microbial growth:
- Antitumor Activity: Preliminary studies indicate that the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell survival.
- Antimicrobial Effects: Research has shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
Pharmacology
The pharmacological profile of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is under exploration:
- Mechanism of Action: The compound binds to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways in target organisms.
Material Science
In material science, this compound's unique structural features make it suitable for developing advanced materials:
- Polymer Chemistry: It can be utilized in synthesizing polymers with specific properties due to its reactive functional groups. This application is particularly relevant in creating materials with enhanced mechanical strength or thermal stability .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile displayed promising results in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against multi-drug resistant bacteria. The results indicated that it inhibited bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., NO₂, Cl, F, Br) at position 6 enhance molecular polarity and may improve binding affinity in biological targets. The nitro group in the target compound likely increases electrophilicity compared to halogenated analogs .
- Melting Points : Fluorinated derivatives (e.g., 6-F) exhibit higher crystallinity, as evidenced by a defined melting point (152–154°C) .
Key Observations :
- Fluorinated analogs are synthesized in higher yields (72%) compared to pyrimido-oxazine derivatives (50–70%) .
Biological Activity
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H13N3O4
- Molecular Weight : 323.31 g/mol
- CAS Number : 1159978-65-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitrile group may influence its reactivity and binding affinity, potentially enhancing its pharmacological effects.
Biological Activity Overview
Research indicates that 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile exhibits various biological activities:
- Antimicrobial Activity :
- Antifungal Properties :
- Cytotoxicity :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several synthesized compounds including 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile. The results indicated that this compound had a MIC value of 30 µg/mL against Fusarium oxysporum, outperforming some commercial antifungals .
Case Study 2: Anticancer Potential
In a separate investigation focusing on the cytotoxic effects of various nitrile derivatives, 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile was tested against human cancer cell lines. Results showed significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM, indicating its potential for further development as an anticancer therapeutic .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications to the core structure can significantly influence biological activity. The presence of the nitro group and the oxazine moiety appears crucial for enhancing both antimicrobial and anticancer activities.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-(...)-benzonitrile | Contains nitrile group | Antimicrobial and anticancer properties |
| 4-(...)-benzoic acid | Contains carboxylic acid | Moderate antifungal activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile?
- Methodological Answer : The compound can be synthesized via a multi-step route starting from 2H-1,4-benzoxazin-3(4H)-one derivatives (a precursor listed in ). A key step involves introducing the benzonitrile moiety through Suzuki-Miyaura cross-coupling using a boronate ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, as described in ). Optimize reaction conditions (e.g., Pd catalyst, base, solvent) to achieve yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- X-ray crystallography : Grow single crystals in a solvent system (e.g., DCM/hexane) and resolve the crystal structure to confirm stereochemistry, as demonstrated for similar benzoxazin derivatives in .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on diagnostic signals (e.g., nitrile C≡N at ~110-120 ppm in -NMR).
- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring a mass error <5 ppm .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation of the nitro and nitrile groups ( ). Use PPE (gloves, lab coat, goggles) during handling. In case of accidental exposure, follow first-aid measures from Safety Data Sheets (e.g., : rinse skin with water, consult a physician) .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach inspired by :
Laboratory studies : Determine hydrolysis rates (pH 5–9, 25–50°C) and photolysis half-lives under UV/visible light.
Biotic degradation : Use OECD 301F respirometry to measure biodegradability in activated sludge.
Environmental modeling : Apply fugacity models (e.g., EQC) to predict partitioning into soil/water compartments based on log and vapor pressure data .
Q. How might conflicting data on the compound’s reactivity in different solvents be resolved?
- Methodological Answer : Conduct controlled kinetic studies to isolate solvent effects:
- Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Use DFT calculations (as in ) to model solvent interactions with the nitro and oxazinone groups. Validate experimentally via -NMR monitoring of key intermediates .
Q. What experimental designs are suitable for evaluating biological activity in vitro?
- Methodological Answer : Use a randomized block design () with split-plot arrangements:
- Main plots : Vary compound concentrations (e.g., 1 nM–100 µM).
- Subplots : Test against different cell lines (e.g., cancer vs. normal).
- Replicates : Include 4 replicates per treatment to ensure statistical power (ANOVA, p<0.05). Measure IC values via MTT assays and validate with flow cytometry .
Q. How can lattice energy calculations enhance understanding of its solid-state stability?
- Methodological Answer : Perform periodic DFT calculations (e.g., VASP software) to compute lattice energy, correlating it with thermal stability (TGA/DSC data). Compare hydrogen-bonding networks (e.g., C=O⋯H-N interactions) observed in crystal structures () with computed energies to identify destabilizing factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
